molecular formula C26H25N5O B12132892 7-(4-methylphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-methylphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12132892
M. Wt: 423.5 g/mol
InChI Key: CGILGDFOAFWMQV-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 4-methylphenyl group at position 7 and a 4,6,7-trimethylquinazolin-2-ylamino substituent at position 2. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

7-(4-methylphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H25N5O/c1-14-5-7-18(8-6-14)19-11-23-21(24(32)12-19)13-27-25(29-23)31-26-28-17(4)20-9-15(2)16(3)10-22(20)30-26/h5-10,13,19H,11-12H2,1-4H3,(H,27,28,29,30,31)

InChI Key

CGILGDFOAFWMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC(=C5C=C(C(=CC5=N4)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and physicochemical properties of the target compound with similar quinazolinone derivatives:

Compound Substituents Molecular Weight Key Data
Target Compound 7-(4-Methylphenyl), 2-(4,6,7-Trimethylquinazolin-2-ylamino) 443.5 g/mol Hypothesized improved steric bulk for selective kinase binding
7-(4-Chlorophenyl)-2-[(4-Methoxyphenyl)Amino]-7,8-Dihydroquinazolin-5(6H)-one () 7-(4-Cl-phenyl), 2-(4-MeO-phenylamino) 395.8 g/mol Enhanced electron-withdrawing effect from Cl; reduced solubility
7-(4-Fluorophenyl)-2-[(3-Methylphenyl)Amino]-7,8-Dihydroquinazolin-5(6H)-one () 7-(4-F-phenyl), 2-(3-Me-phenylamino) 377.4 g/mol Fluorine improves metabolic stability; moderate binding affinity
2-Amino-7-(4-Methoxyphenyl)-7,8-Dihydroquinazolin-5(6H)-one () 7-(4-MeO-phenyl), 2-amino 297.3 g/mol Lower molecular weight; higher solubility but reduced potency
2-[(4,7-Dimethylquinazolin-2-yl)Amino]-7,8-Dihydroquinazolin-5(6H)-one () 2-(4,7-DiMe-quinazolin-2-ylamino) 335.4 g/mol Reduced steric bulk compared to target; moderate kinase inhibition

Key Observations:

Steric Effects : The target compound’s 4,6,7-trimethylquinazolinyl group introduces greater steric hindrance than dimethyl or unmethylated analogs (e.g., ), which may enhance selectivity for kinases with larger hydrophobic pockets .

Electron-Donating vs. Methoxy groups () improve solubility but may reduce target engagement due to weaker van der Waals interactions .

Amino vs. Substituted Amino Groups: The 2-amino derivative () lacks the trimethylquinazoline substituent, resulting in weaker binding to ATP-binding pockets in kinases . Bulky substituents like morpholinoethylamino () or furylmethylamino () alter pharmacokinetics but may introduce off-target effects .

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